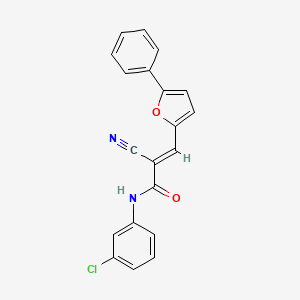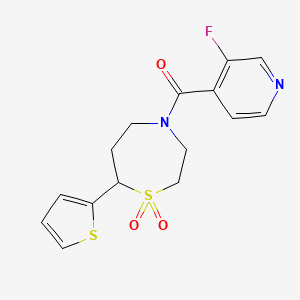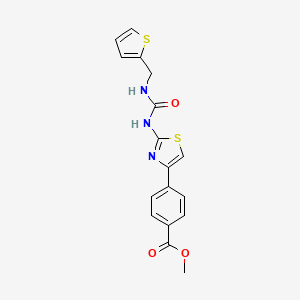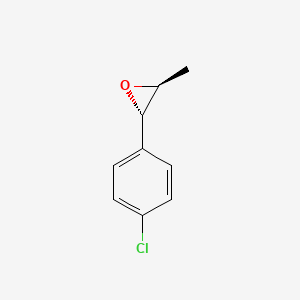
(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane” is likely an oxirane, also known as an epoxide. Epoxides are cyclic ethers with a three-atom ring. The “2S,3S” notation indicates the stereochemistry of the molecule, and “4-chlorophenyl” suggests a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a chlorine atom attached.
Synthesis Analysis
The synthesis of a specific compound often involves multiple steps, each requiring specific reagents and conditions. For an oxirane, one common method of synthesis is through the reaction of a carbonyl compound with a peracid, followed by acid workup.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography.Chemical Reactions Analysis
This would involve studying how the compound reacts with various reagents. Epoxides, for example, are known to undergo reactions with nucleophiles, leading to ring-opening.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.Wissenschaftliche Forschungsanwendungen
Polymerization and Chemical Reactivity
(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane exhibits interesting chemical reactivity, particularly in the context of polymerization. Stolarzewicz (1986) found that carbonyl groups are present in polymers of 2,3-epoxypropyl phenyl ether, derived from anionic polymerization, suggesting chain transfer reactions unique to this compound and its variants (Stolarzewicz, 1986). Additionally, Morariu and Simionescu (1994) explored the radical and cationic polymerization of 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane, a related compound, proposing a specific polymerization mechanism based on the analysis of resulting polymers (Morariu & Simionescu, 1994).
Synthesis of Novel Compounds
The compound is instrumental in the synthesis of various novel and functionally diverse chemicals. For instance, Rashad et al. (2013) highlighted its use as an intermediate in the synthesis of potential antimicrobial agents (Rashad et al., 2013). Similarly, Kuzenkov and Zakharychev (2009) utilized derivatives of this compound in creating new fungicidal agents (Kuzenkov & Zakharychev, 2009).
Catalysis and Asymmetric Synthesis
The compound plays a role in catalysis and asymmetric synthesis. Takeichi, Ishimori, and Tsuruta (1979) used a related compound, methyloxirane, in asymmetric cyclization catalyzed by an optically active cobalt complex, highlighting the compound's relevance in producing optically active substances (Takeichi, Ishimori, & Tsuruta, 1979).
Molecular Toxicology
While not directly related to (2S,3S)-2-(4-chlorophenyl)-3-methyloxirane, studies on similar compounds provide insights into molecular toxicology. Watson et al. (2001) discussed the metabolism of isoprene and its derivatives, indicating the complex metabolic pathways and toxicological implications of such compounds (Watson et al., 2001).
Conformational Analysis
Morariu and Bercea (2004) examined copolymers derived from a compound structurally similar to (2S,3S)-2-(4-chlorophenyl)-3-methyloxirane, exploring their conformational transitions. This research emphasizes the importance of such compounds in understanding polymer behaviors (Morariu & Bercea, 2004).
Safety And Hazards
The safety and hazards of a compound are typically determined through laboratory testing. This can include looking at its toxicity, flammability, and reactivity.
Zukünftige Richtungen
Future research on a compound could involve exploring new methods of synthesis, studying its reactions with new reagents, investigating its potential uses, and more.
Please note that this is a general overview, and the specifics can vary greatly depending on the exact compound and the context of the research. For a detailed analysis of a specific compound, I would recommend consulting scientific literature or a chemistry professional.
Eigenschaften
IUPAC Name |
(2R,3S)-2-(4-chlorophenyl)-3-methyloxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9H,1H3/t6-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTCUVAEPPZZLR-RCOVLWMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

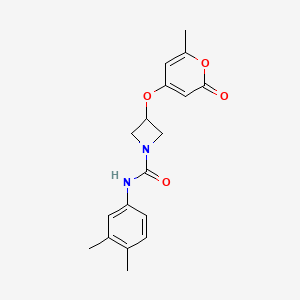
![1-Butan-2-yl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2409412.png)
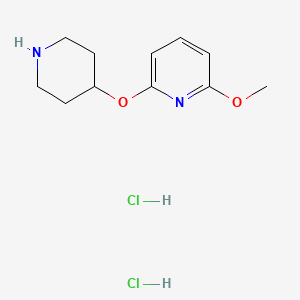
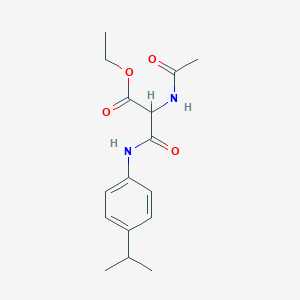
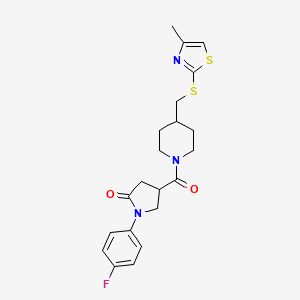

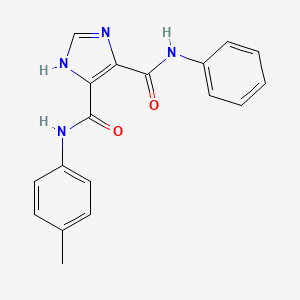
![3-[(6-Methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2409421.png)
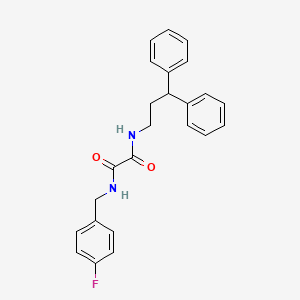
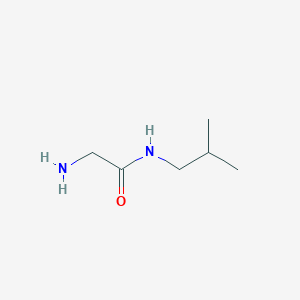
![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)
